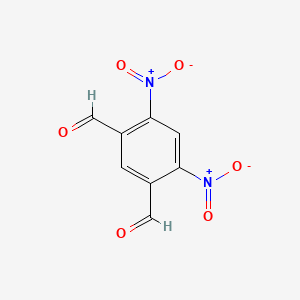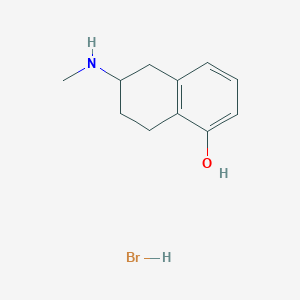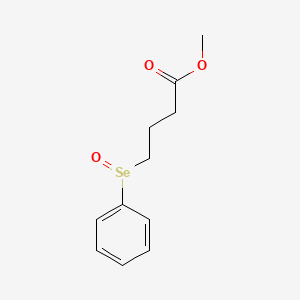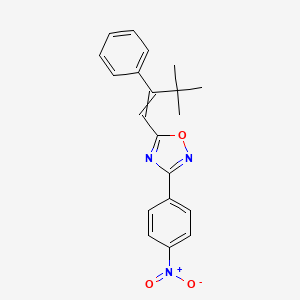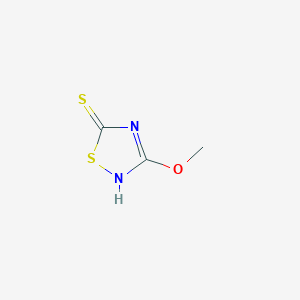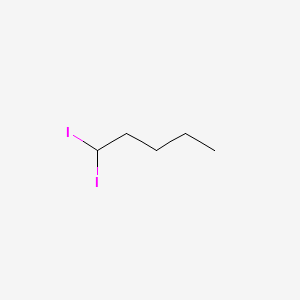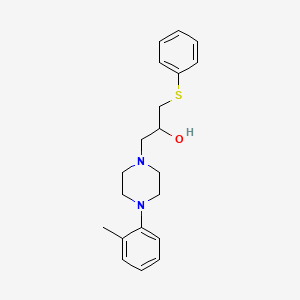
7-Bromo-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of bromine and chlorine atoms, which may influence its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzophenone and 4-chlorobenzoyl chloride.
Acylation: The 2-amino-5-bromobenzophenone undergoes acylation with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Cyclization: The resulting intermediate is then cyclized under acidic conditions to form the benzodiazepine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the benzodiazepine ring.
Oxidation: Formation of oxidized derivatives with altered pharmacological properties.
Reduction: Formation of reduced derivatives with potential changes in activity.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological targets such as GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical research.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of bromine and chlorine atoms may influence its binding affinity and pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Bromo-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of both bromine and chlorine atoms, which may confer distinct pharmacological properties compared to other benzodiazepines. These halogen atoms can influence the compound’s binding affinity to GABA receptors and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
65247-14-5 |
|---|---|
Molekularformel |
C15H10BrClN2O |
Molekulargewicht |
349.61 g/mol |
IUPAC-Name |
7-bromo-5-(4-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-10-3-6-13-12(7-10)15(18-8-14(20)19-13)9-1-4-11(17)5-2-9/h1-7H,8H2,(H,19,20) |
InChI-Schlüssel |
FQYRORMVHGPLMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




